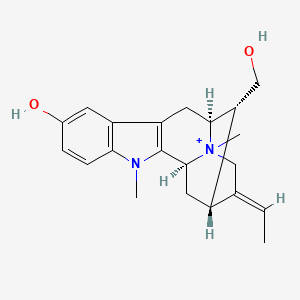

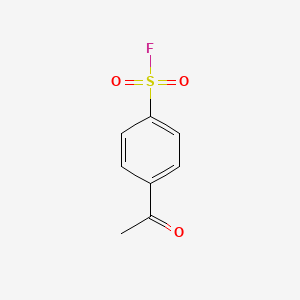

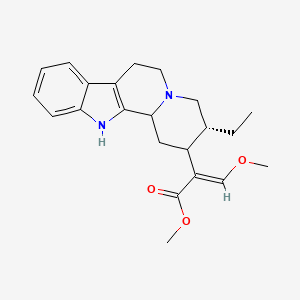

![molecular formula C16H16BrNO4 B3037252 4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol CAS No. 477848-22-9](/img/structure/B3037252.png)

4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol

Übersicht

Beschreibung

4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol, commonly known as 4-Bromo-2-MOP, is an aromatic heterocyclic compound with a molar mass of 346.33 g/mol. It is a colorless, crystalline solid with a melting point of 153-154 °C. 4-Bromo-2-MOP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of other heterocycles, such as indoles, pyrroles, and quinolines.

Wissenschaftliche Forschungsanwendungen

Chemical Analysis and Detection

- A high-performance liquid chromatography with tandem mass spectrometry method was developed for detecting 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, a derivative of 4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol, in a case of severe intoxication (Poklis et al., 2014).

Molecular Structure Analysis

- The molecular structure of 2-{[(4-Bromophenyl)iminomethyl]-6-methoxyphenol, which is closely related to this compound, was analyzed, revealing planarity supported by conjugation and resonance-assisted intramolecular hydrogen bonding (Yang et al., 2005).

Synthesis and Biological Activities

- Novel bromophenols, which include derivatives of this compound, were synthesized and found to have inhibitory properties against human carbonic anhydrase II, suggesting potential therapeutic applications (Balaydın et al., 2012).

- Methylated and acetylated derivatives of natural bromophenols, related to this compound, exhibited significant antioxidant and anticancer activities, highlighting their potential in drug development (Dong et al., 2022).

Antioxidant Properties

- Naturally occurring bromophenols from marine red algae, related to this compound, demonstrated potent antioxidant activities, suggesting their potential in food preservation and health applications (Li et al., 2011).

Catalytic and Electrochemical Applications

- Cobalt(III) complexes derived from Schiff base ligands, including derivatives of this compound, were investigated for their catalytic promiscuity, revealing potential applications in chemical synthesis (Dasgupta et al., 2020).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as 4-bromo-3,5-dimethoxyamphetamine, have been found to interact with the 5-hydroxytryptamine (serotonin) receptors .

Mode of Action

These interactions could lead to changes in the conformation and activity of the target proteins, thereby altering their function .

Biochemical Pathways

Given its potential interaction with serotonin receptors, it may influence pathways related to mood regulation, sleep, and other neurological processes .

Pharmacokinetics

Similar compounds are known to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Based on its potential interaction with serotonin receptors, it may influence neuronal signaling and potentially have psychoactive effects .

Eigenschaften

IUPAC Name |

4-bromo-2-[(3,5-dimethoxyphenyl)iminomethyl]-6-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4/c1-20-13-6-12(7-14(8-13)21-2)18-9-10-4-11(17)5-15(22-3)16(10)19/h4-9,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDYONALYHDASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)Br)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001178321 | |

| Record name | 4-Bromo-2-[[(3,5-dimethoxyphenyl)imino]methyl]-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477848-22-9 | |

| Record name | 4-Bromo-2-[[(3,5-dimethoxyphenyl)imino]methyl]-6-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477848-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-[[(3,5-dimethoxyphenyl)imino]methyl]-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

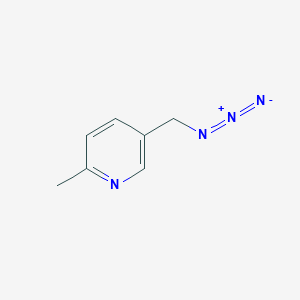

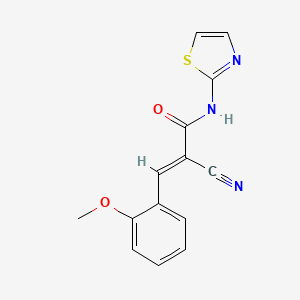

![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B3037176.png)

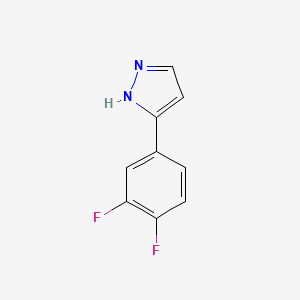

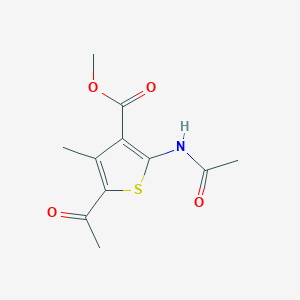

![(1R,9S)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B3037179.png)

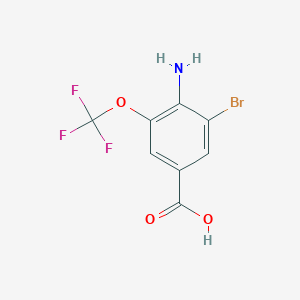

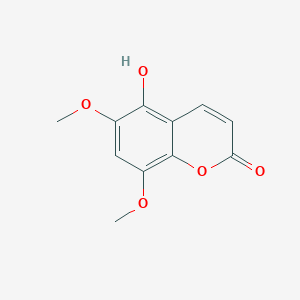

![4-[(2-Chlorophenyl)sulfanyl]aniline](/img/structure/B3037187.png)